molecular formula C25H24N4O4 B2692502 N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902962-05-4

N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2692502
CAS RN: 902962-05-4
M. Wt: 444.491
InChI Key: RRBBOFGRVQVBOE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with similar structural features have been designed and synthesized with the aim of discovering new anticancer agents. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have been tested against 60 cancer cell lines, demonstrating appreciable growth inhibition in several cancer types, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Activities

Research into compounds derived from visnaginone and khellinone, bearing resemblance to the specified chemical structure, has identified novel derivatives exhibiting significant anti-inflammatory and analgesic effects. These findings suggest potential applications in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and assessed for their antioxidant activities. In vitro studies have shown that these compounds, including coordination complexes with metals like Co(II) and Cu(II), exhibit significant antioxidant properties. Such activities are crucial for combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders (Chkirate et al., 2019).

Chemoselective Acetylation

The intermediate N-(2-Hydroxyphenyl)acetamide, structurally related to the compound , is vital for the synthesis of antimalarial drugs. Research into its chemoselective monoacetylation has provided insights into optimizing the synthesis of such intermediates, underscoring the importance of these chemical transformations in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Coordination Complexes and Supramolecular Architectures

Studies on pyrazole-acetamide derivatives have led to the synthesis of novel coordination complexes with transition metals. These complexes demonstrate the effect of hydrogen bonding on self-assembly processes, contributing to the understanding of supramolecular chemistry and its potential applications in materials science (Chkirate et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-ethoxyaniline with ethyl 2-chloroacetate to form N-(2-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with 4-methylbenzylamine and acetic anhydride to form the key intermediate, 2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide. Finally, this intermediate is reacted with acetic acid to form the target compound.", "Starting Materials": [ "2-ethoxyaniline", "ethyl 2-chloroacetate", "4-methylbenzylamine", "acetic anhydride", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyaniline with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate to form N-(2-ethoxyphenyl)glycine ethyl ester.", "Step 2: Reaction of N-(2-ethoxyphenyl)glycine ethyl ester with 4-methylbenzylamine and acetic anhydride in the presence of a catalyst such as triethylamine to form 2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Reaction of 2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide with acetic acid in the presence of a catalyst such as p-toluenesulfonic acid to form N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

902962-05-4

Molecular Formula

C25H24N4O4

Molecular Weight

444.491

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H24N4O4/c1-3-33-21-9-5-4-8-20(21)27-22(30)16-28-23-19(7-6-14-26-23)24(31)29(25(28)32)15-18-12-10-17(2)11-13-18/h4-14H,3,15-16H2,1-2H3,(H,27,30)

InChI Key

RRBBOFGRVQVBOE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

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